molecular formula C21H20ClN7O2S B3414254 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946315-22-6

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414254
CAS No.: 946315-22-6
M. Wt: 469.9 g/mol
InChI Key: NENQSOUGFHCFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a chemically intriguing compound featuring a multifaceted structure that combines sulfonyl, triazolopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic synthesis:

  • Formation of the triazolopyrimidine core

    • Synthesize the triazolopyrimidine through a cyclization reaction involving a substituted hydrazine and a pyrimidine derivative under reflux conditions.

    • Typical solvents: ethanol or methanol.

    • Reaction time: 12–24 hours.

  • Attachment of the piperazine ring

    • Condense the triazolopyrimidine with piperazine under an inert atmosphere.

    • Use a suitable base, such as sodium hydride or potassium carbonate, to facilitate the reaction.

  • Incorporation of the sulfonyl group

    • Introduce the sulfonyl group by reacting the intermediate product with 4-chlorobenzenesulfonyl chloride.

    • Reaction performed in the presence of a base like triethylamine.

    • Solvent: dichloromethane or chloroform.

    • Temperature: room temperature to 40°C.

Industrial Production Methods

For industrial-scale production, the process may be optimized for better yields, cost-efficiency, and environmental safety:

  • Utilize continuous flow chemistry to streamline the multi-step synthesis.

  • Explore greener solvents and catalysis methods to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Can be oxidized using agents like hydrogen peroxide or potassium permanganate under acidic conditions.

    • Major products: Sulfone derivatives.

  • Reduction

    • Reduction can be achieved using hydrogen gas with a palladium or platinum catalyst.

    • Major products: Amine derivatives.

  • Substitution

    • Undergoes nucleophilic substitutions, particularly at the sulfonyl chloride group.

    • Common reagents: thiols, amines, or alcohols.

    • Major products: Sulfonamide, sulfonate, and sulfone derivatives.

Scientific Research Applications

Chemistry

  • Catalysis

    • Acts as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition

    • Investigated as a potential inhibitor for enzymes such as kinases and proteases.

    • Shows promise in modulating biological pathways involved in diseases.

Medicine

  • Pharmacological Research

    • Evaluated for its anti-cancer and anti-inflammatory properties.

    • Potential therapeutic use in treating various chronic conditions.

Industry

  • Material Science

    • Utilized in the development of advanced polymers and materials with unique mechanical properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can disrupt or enhance biological pathways, leading to potential therapeutic effects:

  • Molecular targets: : Protein kinases, cell surface receptors.

  • Pathways: : Signal transduction, apoptosis regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-piperazine

    • Shares the sulfonyl-piperazine moiety but lacks the triazolopyrimidine structure.

    • Less complex and possibly less versatile in applications.

  • 4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine

    • Contains the triazolopyrimidine-piperazine structure but without the sulfonyl group.

    • Different reactivity and binding profile.

Uniqueness

  • The incorporation of both sulfonyl and triazolopyrimidine groups in 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine makes it particularly versatile and capable of diverse interactions and applications.

That should cover it! Any other deep dives you fancy?

Properties

IUPAC Name

7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O2S/c1-15-2-6-17(7-3-15)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)32(30,31)18-8-4-16(22)5-9-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQSOUGFHCFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 4
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.